3-(Difluoromethoxy)-2-methoxypyridine
Description
3-(Difluoromethoxy)-2-methoxypyridine is a pyridine derivative featuring two distinct substituents: a difluoromethoxy group at the 3-position and a methoxy group at the 2-position. The difluoromethoxy group introduces strong electron-withdrawing effects, while the methoxy group contributes moderate electron-donating properties. This combination creates a unique electronic profile, making the compound of interest in pharmaceutical and agrochemical research, particularly in modulating receptor binding or metabolic stability .
Properties
Molecular Formula |
C7H7F2NO2 |
|---|---|
Molecular Weight |
175.13 g/mol |
IUPAC Name |
3-(difluoromethoxy)-2-methoxypyridine |
InChI |
InChI=1S/C7H7F2NO2/c1-11-6-5(12-7(8)9)3-2-4-10-6/h2-4,7H,1H3 |
InChI Key |
RTVNNDXQNVVSRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)OC(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Electronic Effects
The position and nature of substituents on the pyridine ring significantly influence chemical reactivity and biological activity. Below is a comparative analysis:
2-(Difluoromethoxy)pyridin-3-amine (CAS 1214344-58-7)
- Substituents : Difluoromethoxy (2-position), amine (3-position).
- Key Differences: The amine group at the 3-position introduces nucleophilic character, contrasting with the methoxy group in the target compound.
- Similarity Score : 0.96 (indicating high structural overlap but differing functional groups) .
3-Methoxy-4-(trifluoromethyl)pyridine
- Substituents : Methoxy (3-position), trifluoromethyl (4-position).
- Applications : Used in agrochemicals and drug intermediates due to its stability .
Cligosiban (5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine)
Physicochemical and Functional Comparisons
Preparation Methods
Chloropyridine Precursors
A common approach involves substituting a halogen atom (Cl, Br) at the 3-position of 2-methoxypyridine with a difluoromethoxy group. For example, 3-chloro-2-methoxypyridine reacts with a difluoromethoxide source (e.g., AgOCFH or CuOCFH) under heated conditions (80–120°C) in polar aprotic solvents like dimethylformamide (DMF).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Substrate | 3-Chloro-2-methoxypyridine |
| Reagent | AgF/CFHOCOR |
| Solvent | DMF |
| Temperature | 100°C |
| Yield | 60–75% |
This method is limited by the availability of 3-chloro-2-methoxypyridine, which requires multistep synthesis from 2-methoxypyridine via nitration and reduction.
Bromopyridine Derivatives
5-Bromo-3-(difluoromethoxy)-2-methoxypyridine (CAS 1241752-50-0) serves as a key intermediate. Halogen-metal exchange followed by quenching with difluoromethylating agents (e.g., ClCFOCOEt) enables selective substitution:
Key Insight: Copper catalysis enhances selectivity, minimizing dehalogenation side reactions.
Direct Difluoromethoxylation via Photoredox Catalysis
Recent advances leverage photoredox catalysis for direct C–H difluoromethoxylation. Ngai et al. demonstrated that N-hydroxylamides and CFHI undergo radical-mediated coupling under blue LED light (λ = 450 nm) with Ru(bpy) as the catalyst:
Advantages:
Limitations:
Palladium-Catalyzed Cross-Coupling
Palladium-mediated coupling of boronic acids with difluoromethoxylating reagents offers regiocontrol. For example, 3-bromo-2-methoxypyridine reacts with (difluoromethoxy)boronic esters under Suzuki–Miyaura conditions:
Optimized Parameters:
| Catalyst | Pd(OAc)/XPhos |
|---|---|
| Base | KPO |
| Solvent | Toluene/water (3:1) |
| Yield | 68–82% |
Mitsunobu Reaction with Difluoromethyl Alcohols
The Mitsunobu reaction converts 3-hydroxy-2-methoxypyridine to the difluoromethoxy derivative using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
Challenges:
-
Difluoromethyl alcohols (HOCFR) are unstable.
-
Requires in situ generation of HOCFR from silyl-protected precursors.
Comparison of Methods
| Method | Starting Material | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 3-Chloro-2-methoxypyridine | 60–75 | Low | High |
| Photoredox Catalysis | 2-Methoxypyridine | 45–60 | Moderate | Moderate |
| Palladium Coupling | 3-Bromo-2-methoxypyridine | 68–82 | High | Low |
| Mitsunobu Reaction | 3-Hydroxy-2-methoxypyridine | 50–65 | High | Moderate |
Q & A
Q. What are the optimal synthetic routes for preparing 3-(difluoromethoxy)-2-methoxypyridine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves sequential functionalization of the pyridine ring. Key steps include:
- Methoxy group introduction : Alkylation of 2-hydroxypyridine derivatives using methylating agents (e.g., methyl iodide) under basic conditions.
- Difluoromethoxy substitution : Fluorination via electrophilic substitution or nucleophilic displacement using difluoromethylation reagents (e.g., ClCFOCOR).
Critical parameters include temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst choice (e.g., CuI for coupling reactions). Yields range from 40–70%, with impurities often arising from incomplete fluorination or over-alkylation .
Q. What analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
- NMR spectroscopy : H NMR shows distinct signals for methoxy (δ 3.8–4.0 ppm) and difluoromethoxy groups (δ 6.5–7.0 ppm as a doublet due to coupling). F NMR confirms CFO resonance at δ -80 to -85 ppm.
- Mass spectrometry : ESI-MS typically exhibits [M+H] peaks at m/z 202–205, with fragmentation patterns indicating loss of OCH or CFO groups.
- X-ray crystallography : Resolves spatial orientation of substituents, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How does the electronic nature of the difluoromethoxy group influence the biological activity of this compound in medicinal chemistry?
The CFO group enhances metabolic stability and lipophilicity, improving membrane permeability. Computational studies (e.g., DFT) reveal its electron-withdrawing effect modulates the pyridine ring’s electron density, altering binding affinity to biological targets like kinases or GPCRs. Comparative assays with non-fluorinated analogs show a 3–5× increase in IC values for fluorinated derivatives in enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
Discrepancies often arise from:
- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) affect solubility and activity.
- Target specificity : Off-target interactions may dominate in cell-based vs. purified enzyme assays.
Methodological recommendations : - Use orthogonal assays (e.g., SPR, ITC) to validate binding kinetics.
- Standardize solvent systems (e.g., ≤0.1% DMSO) and include control compounds with known activity profiles .
Q. What strategies are effective for stabilizing this compound in aqueous solutions during in vitro studies?
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Molecular docking : Predict binding poses to optimize substituent orientation (e.g., meta vs. para positioning).
- ADMET prediction : Tools like SwissADME estimate logP (target: 1–3), aqueous solubility, and CYP450 inhibition risks.
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with bioavailability .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?
- Purification difficulties : Column chromatography is inefficient for large batches. Switch to recrystallization (solvent: hexane/EtOAc) or distillative purification.
- Fluorine handling : Use corrosion-resistant reactors (Hastelloy) and scrubbers to trap HF byproducts.
- Yield optimization : Employ flow chemistry for precise control of exothermic fluorination steps .
Q. How does the compound’s stability under physiological conditions impact its utility in in vivo models?
- Plasma stability assays : Half-life <2 hours in murine plasma due to esterase-mediated cleavage.
- Strategies for improvement : Prodrug derivatization (e.g., phosphate esters) or PEGylation to enhance circulation time.
- Metabolite identification : LC-MS/MS detects primary metabolites like 2-methoxypyridine-3-ol, indicating metabolic pathways .
Comparative and Mechanistic Questions
Q. How do structural analogs (e.g., 3-(trifluoromethoxy)-2-methoxypyridine) compare in terms of reactivity and bioactivity?
- Electrochemical reactivity : Trifluoromethoxy derivatives exhibit lower reduction potentials (-1.2 V vs. Ag/AgCl) compared to difluoromethoxy analogs (-0.9 V), impacting redox-mediated toxicity.
- Biological activity : Trifluoromethylation increases logP by ~0.5 units but reduces target selectivity in kinase inhibition assays .
Q. What evidence supports the hypothesis that this compound acts as a hydrogen-bond acceptor in protein-ligand interactions?
- Crystallographic data : Co-crystal structures with trypsin-like proteases show the difluoromethoxy oxygen forms a 2.8 Å H-bond with backbone amides.
- Isothermal titration calorimetry (ITC) : ΔH values of -8 to -12 kcal/mol confirm enthalpic contributions from H-bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
